2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole
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Overview
Description
2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole typically involves the nitration of a benzimidazole precursor followed by the introduction of the butylsulfanyl group. One common method involves the nitration of benzimidazole using a mixture of concentrated nitric and sulfuric acids. The resulting nitrobenzimidazole is then reacted with butylthiol in the presence of a base such as sodium hydroxide to introduce the butylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.
N-(2-{[4-(Butylsulfanyl)phenylmethyl]sulfanyl}ethyl)-N,N-dimethylamine: A compound with a similar butylsulfanyl group but different core structure.
Uniqueness
2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole is unique due to its combination of a nitro group and a butylsulfanyl group attached to the benzimidazole ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
88218-07-9 |
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Molecular Formula |
C12H15N3O2S |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(butylsulfanylmethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O2S/c1-2-3-7-18-8-11-13-9-5-4-6-10(15(16)17)12(9)14-11/h4-6H,2-3,7-8H2,1H3,(H,13,14) |
InChI Key |
WZLDOTFGTCLEJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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